Technical Guide: Chemical Properties of 6-Fluoro-4-oxochroman-2-carboxylic acid
Technical Guide: Chemical Properties of 6-Fluoro-4-oxochroman-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the chemical properties of 6-Fluoro-4-oxochroman-2-carboxylic acid. It is a key intermediate in the synthesis of pharmaceutically active compounds, most notably Fidarestat, an aldose reductase inhibitor investigated for the treatment of diabetic complications. This guide consolidates available data on its chemical structure, physical properties, synthesis, and spectroscopic characteristics to support ongoing research and development efforts.
Chemical Identity and Physical Properties
6-Fluoro-4-oxochroman-2-carboxylic acid is a fluorinated heterocyclic compound. The presence of a fluorine atom, a carboxylic acid, and a ketone within a chroman framework makes it a versatile building block in medicinal chemistry.
Table 1: General and Chemical Information
| Identifier | Value | Reference |
| IUPAC Name | 6-Fluoro-4-oxochroman-2-carboxylic acid | N/A |
| Molecular Formula | C₁₀H₇FO₄ | [1][2] |
| Molecular Weight | 210.16 g/mol | [1][2] |
| Appearance | Colorless crystals | [1] |
| CAS Number | 129101-37-7 ((R)-enantiomer) | N/A |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Melting Point | Data not available in the reviewed literature. | For the related compound, 6-Fluorochromone-2-carboxylic acid, a melting point of 257-259 °C is reported.[3] |
| Boiling Point | Data not available in the reviewed literature. | For the related compound, 6-Fluorochromone-2-carboxylic acid, a boiling point of 347.5 °C at 760 mmHg is reported.[3] |
| Solubility | Soluble in ethyl acetate. | The synthesis protocol involves extraction with ethyl acetate and crystallization from an ethanol/water mixture, indicating some solubility in these solvents.[1] |
| pKa | Data not available in the reviewed literature. | Expected to be acidic due to the carboxylic acid group. |
Crystallographic Data
Single-crystal X-ray diffraction studies have been conducted on 6-Fluoro-4-oxochroman-2-carboxylic acid, providing detailed insights into its solid-state structure. The molecule crystallizes in an orthorhombic system. The dihydropyranone ring adopts an envelope conformation.[1][2] In the crystal lattice, molecules are linked into zigzag chains by intermolecular O—H···O hydrogen bonds and C—H···π interactions.[1][2]
Table 3: Crystal Structure Data
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [1][2] |
| Space Group | P2₁2₁2₁ | [2] |
| a | 5.3472 (11) Å | [1][2] |
| b | 12.748 (3) Å | [1][2] |
| c | 12.785 (3) Å | [1][2] |
| V | 871.5 (3) ų | [1][2] |
| Z | 4 | [1][2] |
| Temperature | 113 K | [1][2] |
Synthesis and Reactivity
6-Fluoro-4-oxochroman-2-carboxylic acid is primarily utilized as a synthetic intermediate. Its reactivity is characterized by the functional groups present: the carboxylic acid allows for esterification and amidation, the ketone can undergo nucleophilic addition, and the aromatic ring is susceptible to electrophilic substitution, influenced by the fluorine and ether substituents.
Experimental Protocol: Synthesis from (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one
This protocol describes the oxidative cleavage of a diol precursor to yield the target carboxylic acid.[1]
-
Reaction Setup: To a stirred solution of (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one (10.7 g, 0.05 mol) in 300 ml of anhydrous benzene at room temperature, add lead tetraacetate (22.2 g, 0.05 mol).
-
Reaction Execution: Stir the mixture for 30 minutes.
-
Work-up:
-
Filter the solution and evaporate the filtrate in vacuo.
-
Prepare a solution of 2% aqueous silver nitrate (651 ml, 0.07 mol) and add 5% aqueous sodium hydroxide (120 ml, 0.16 mol) to generate a black precipitate.
-
To this stirred solution, add 4% ammonia water (520 ml, 0.16 mol) dropwise over 5 minutes until the precipitate dissolves.
-
Dissolve the residue from the previous evaporation in a small amount of THF and add it to the stirred silver nitrate/ammonia solution at 323–333 K.
-
-
Isolation and Purification:
-
After 10 minutes, filter the solution and wash the precipitate with water.
-
Acidify the filtrate to pH 1 with 6 N aqueous hydrochloric acid.
-
Extract the acidified solution with ethyl acetate.
-
Dry the combined organic extracts with MgSO₄ and concentrate under reduced pressure.
-
Crystallize the resulting residue from a mixture of ethanol and water to yield 8.7 g (83%) of 6-Fluoro-4-oxochroman-2-carboxylic acid as colorless crystals.[1]
-





